molecular formula C16H22O3 B1387180 6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol CAS No. 1171687-27-6

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol

Cat. No. B1387180
CAS RN: 1171687-27-6
M. Wt: 262.34 g/mol
InChI Key: DKEQHIFEPRBBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol (6-MDC) is a cyclic organic compound that has been studied extensively for its potential applications in a variety of scientific fields. 6-MDC is a polycyclic aromatic hydrocarbon (PAH) that is composed of a seven-membered cycloheptane ring and a benzene ring. It has been used in a variety of scientific research applications, including as a pharmaceutical, in organic synthesis, and as a potential bioactive agent. 6-MDC has been studied for its potential mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol has been studied for its potential applications in a variety of scientific fields. In pharmaceutical research, this compound has been studied for its potential anti-inflammatory properties. In organic synthesis, this compound can be used as a starting material for the synthesis of other compounds. Additionally, this compound has been studied as a potential bioactive agent, with potential applications in cancer therapy and other areas of research.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol is not yet fully understood. However, it has been suggested that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to interact with certain proteins and enzymes, suggesting that it may have an effect on various biochemical pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and antioxidant effects, as well as potential cytotoxic effects. In vivo studies have shown that this compound has potential anti-cancer effects, as well as potential effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol has several advantages for laboratory experiments. It is a relatively inexpensive and easily synthesized compound, and its structure is well-known and well-characterized. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound also has several limitations for laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, this compound is a relatively potent compound, and its use in laboratory experiments should be done with caution.

Future Directions

There are numerous potential future directions for 6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects. Additionally, further research is needed to determine its potential applications in pharmaceuticals and other areas of research. Additionally, further research is needed to determine the optimal dosage and formulation of this compound for laboratory experiments. Finally, further research is needed to determine the potential side effects and toxicity of this compound.

properties

IUPAC Name

6-methoxyspiro[3,4-dihydrochromene-2,1'-cycloheptane]-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-18-12-6-7-15-13(10-12)14(17)11-16(19-15)8-4-2-3-5-9-16/h6-7,10,14,17H,2-5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEQHIFEPRBBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCCCCC3)CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 2
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 3
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 4
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 5
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 6
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol

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